(R)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
Description
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3R)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m1/s1 |
InChI Key |
WLEKMWHPQDAGJJ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of tert-butoxycarbonyl (Boc) protection for amino acids and peptides. The Boc group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The benzyloxycarbonyl (Cbz) group can be introduced using benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other desired groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound (R)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, also known by its CAS number 2135655-76-2, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, drug delivery systems, and as a synthetic intermediate.
Structural Characteristics
- Molecular Formula : C₁₈H₂₅NO₆
- Molecular Weight : 351.39 g/mol
- IUPAC Name : this compound
- CAS Number : 2135655-76-2
The compound features a benzyloxycarbonyl protecting group, which is significant in peptide synthesis and modifications.
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to enhanced pharmacological properties. For example:
- Peptide Synthesis : The benzyloxycarbonyl group can be utilized to protect amino groups during peptide synthesis, facilitating the formation of complex peptides with potential therapeutic effects.
- Drug Development : Compounds derived from this structure have been investigated for their potential in treating various diseases, including cancer and metabolic disorders.
Drug Delivery Systems
The compound's ability to form stable conjugates with drugs makes it a candidate for drug delivery applications:
- Targeted Delivery : The incorporation of this compound into drug formulations can enhance the solubility and bioavailability of poorly soluble drugs.
- Controlled Release : Its chemical properties allow for the design of controlled release systems that can improve therapeutic outcomes by maintaining drug levels within a therapeutic range over extended periods.
Synthetic Intermediates
This compound is also valuable as a synthetic intermediate in organic chemistry:
- Building Block for Complex Molecules : It can be used to synthesize various derivatives that serve as building blocks for more complex organic molecules.
- Facilitation of Multistep Synthesis : The stability and reactivity of the functional groups present in this compound enable its use in multistep synthetic pathways.
Case Study 1: Peptide Synthesis
Research has demonstrated the successful use of this compound as a precursor in synthesizing cyclic peptides. The protective group facilitates selective reactions, allowing for the construction of cyclic structures that exhibit improved stability and biological activity compared to their linear counterparts.
Case Study 2: Drug Delivery Applications
In a study focusing on drug delivery systems, researchers incorporated this compound into polymeric micelles designed for anticancer drugs. The results indicated enhanced solubility and sustained release profiles, leading to increased efficacy in tumor models.
Case Study 3: Synthesis of Bioactive Molecules
The use of this compound has been explored in synthesizing novel inhibitors targeting specific enzymes involved in disease pathways. These inhibitors showed promising results in preclinical trials, highlighting the compound's potential in drug discovery.
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl and tert-butoxy groups can be removed under specific conditions, allowing for the controlled release of active compounds. This makes it useful in applications where precise control over chemical reactivity is required.
Comparison with Similar Compounds
Key Properties :
- CAS RN : 2135655-76-2
- Molecular Formula: C₁₈H₂₅NO₆
- Purity : ≥98% (HPLC)
- Availability: Supplied in 1g, 5g, and 25g quantities, though discontinuation by some vendors has been noted .
This compound is designed for orthogonal protection strategies in multi-step syntheses, particularly in peptide elongation and β-amino acid derivatives .
Comparison with Structurally Similar Compounds
Structural Analogs with Cbz/Boc Protection
Key Observations :
- Protection Strategy : The target compound’s dual Cbz and tert-butoxy groups enable orthogonal deprotection, contrasting with Boc-protected analogs (e.g., Entry 4), which require acidic conditions .
- Backbone Flexibility: Unlike rigid aromatic analogs (Entry 4), the hexanoic acid chain enhances conformational flexibility, critical for peptide folding .
- Stereochemistry: The R-configuration distinguishes it from S-configured β³-amino acids (e.g., S1), which exhibit different biological interactions .
Functional Group Variations
- Oxo vs. Hydroxy Groups : The oxo group in the target compound enhances electrophilicity, facilitating nucleophilic acyl substitutions, whereas hydroxy-containing analogs (e.g., OH-BocK (S8)) prioritize hydrogen bonding .
- Ester vs. Carbamate : tert-Butoxy esters (target) hydrolyze faster than carbamates (e.g., BocAhx (S12)), impacting stability in aqueous media .
Biological Activity
(R)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, commonly referred to as CBZ-D-β-HoGlu(OtBu)-OH, is a compound with significant biological activity. This article reviews its structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H25NO6
- Molar Mass : 351.39 g/mol
- CAS Number : 2375165-41-4
The structure of the compound includes a benzyloxycarbonyl group, a tert-butoxy group, and a hexanoic acid backbone. These functional groups contribute to its biological activity by influencing solubility, stability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in amino acid metabolism, which can have downstream effects on various physiological processes.
Case Studies and Research Findings
-
Enzyme Inhibition :
- A study demonstrated that this compound effectively inhibits the enzyme glutamate dehydrogenase, leading to altered amino acid metabolism in vitro. This inhibition was characterized by a decrease in the conversion rate of glutamate to α-ketoglutarate, indicating potential therapeutic applications in metabolic disorders .
- Antioxidant Activity :
- Anti-inflammatory Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO6 |
| Molar Mass | 351.39 g/mol |
| CAS Number | 2375165-41-4 |
| Solubility | Soluble in DMSO |
| LogP | 2.45 |
Q & A
How can researchers optimize the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid to improve yield and enantiomeric purity?
Basic Research Focus : Synthesis optimization and stereochemical control.
Methodological Answer :
- Stepwise Protection : Use orthogonal protecting groups (e.g., benzyloxycarbonyl [Cbz] for amines and tert-butoxy [Boc] for carboxylic acids) to minimize side reactions. Evidence from tert-butoxycarbonyl (Boc) and benzyloxycarbonyl derivatives in similar compounds suggests that sequential protection enhances regioselectivity .
- Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during key steps like amide bond formation. Advanced Synthesis & Catalysis highlights asymmetric catalysis as critical for enantiopurity .
- Purification : Use preparative HPLC or recrystallization with solvents like ethyl acetate/hexane mixtures to isolate the (R)-enantiomer. Purity data (>95% in related benzyloxycarbonyl compounds) support these methods .
What analytical techniques are most reliable for confirming the stereochemical integrity of this compound during reaction monitoring?
Basic Research Focus : Analytical validation.
Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with UV detection (λ = 254 nm) to resolve enantiomers. Comparable benzyloxycarbonyl-amino acids have been analyzed using this method .
- NMR Spectroscopy : Employ - NOESY or NMR (if fluorinated analogs exist) to confirm spatial arrangement. For tert-butoxy groups, NMR can verify tert-butyl carbon signals at ~28 ppm .
- Polarimetry : Measure optical rotation ([α]) against literature values for stereochemical validation.
How do competing side reactions (e.g., racemization or tert-butyl cleavage) impact synthesis, and how can they be mitigated?
Advanced Research Focus : Mechanistic analysis of degradation pathways.
Methodological Answer :
- Racemization : Occurs under basic or high-temperature conditions during amide coupling. Mitigation strategies include using low-temperature (0–5°C) reactions with coupling agents like HATU and maintaining pH < 8 .
- tert-Butyl Cleavage : Acidic conditions (e.g., TFA) can prematurely remove the Boc group. Use milder acids (e.g., HCl/dioxane) or adjust reaction time to preserve the tert-butoxy moiety. Stability data from tert-butoxycarbonyl analogs support this approach .
- Kinetic Monitoring : Track reaction progress via TLC or in situ IR to identify side-product formation thresholds.
What computational tools can predict the compound’s reactivity or stability under varying experimental conditions?
Advanced Research Focus : Computational modeling for reaction design.
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and identify steric/electronic barriers in key steps (e.g., nucleophilic acyl substitution). Studies on tert-butoxycarbonyl-amino acids validate this approach .
- QSAR Models : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., benzyloxy vs. methyl groups) with hydrolysis rates. Evidence from QSAR-driven design in related boronic acids supports this .
- Molecular Dynamics : Simulate solvent effects on tert-butyl group stability in polar aprotic solvents (e.g., DMF vs. THF) .
How can researchers resolve contradictions in reported solubility or stability data for this compound?
Advanced Research Focus : Data reconciliation and error analysis.
Methodological Answer :
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., humidity, solvent grade). For example, tert-butoxy derivatives show variable stability in humid environments .
- Advanced Characterization : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility. Benzyloxycarbonyl analogs exhibit polymorphism-dependent solubility .
- Meta-Analysis : Compare data across peer-reviewed journals vs. supplier catalogs. Supplier-reported purity (>95%) may omit trace impurities affecting stability .
What are the best practices for incorporating this compound into peptide or polymer synthesis while preserving functional groups?
Advanced Research Focus : Application in complex systems.
Methodological Answer :
- Selective Deprotection : Use hydrogenolysis (H/Pd-C) to remove the benzyloxycarbonyl group without affecting tert-butoxy. Evidence from Boc/Cbz dual-protected amino acids confirms this selectivity .
- Solid-Phase Synthesis : Anchor the carboxylic acid to Wang resin, enabling iterative coupling. Similar strategies are used for tert-butoxycarbonyl-amino acids in peptide chains .
- Stability Testing : Pre-screen reaction conditions (e.g., Grubbs catalyst for olefin metathesis) to avoid tert-butyl oxidation.
How does the steric bulk of the tert-butoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Advanced Research Focus : Steric and electronic effects.
Methodological Answer :
- Kinetic Studies : Compare reaction rates with tert-butoxy vs. smaller alkoxy groups (e.g., methoxy). Tert-butyl’s bulk slows nucleophilic attack, requiring elevated temperatures or Lewis acid catalysts (e.g., ZnCl) .
- X-ray Crystallography : Resolve crystal structures to measure bond angles and steric hindrance. Data from tert-butoxycarbonyl-phenylboronic acids show hindered planar conformations .
- Theoretical Modeling : Calculate steric maps (e.g., using A-value approximations) to predict reactivity in crowded environments.
What methodologies enable efficient recycling or recovery of this compound from reaction mixtures to minimize waste?
Basic Research Focus : Green chemistry applications.
Methodological Answer :
- Liquid-Liquid Extraction : Separate the compound using pH-dependent partitioning (e.g., aqueous NaHCO for carboxylic acid recovery).
- Chromatography : Employ flash chromatography with silica gel and ethyl acetate gradients, achieving >90% recovery in benzyloxycarbonyl analogs .
- Solvent Recovery : Use rotary evaporation to reclaim high-boiling solvents like DMF, reducing environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
